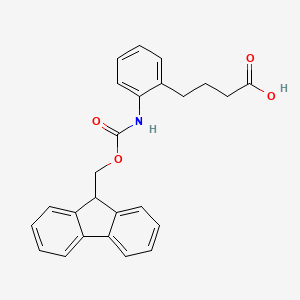

Fmoc-4-(2-aminophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-7-9-17-8-1-6-14-23(17)26-25(29)30-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVYKYXTLWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176429 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-18-1 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-4-(2-aminophenyl)butanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-4-(2-aminophenyl)butanoic Acid

Executive Summary

This compound is a specialized, non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structure, featuring an ortho-substituted aminophenyl group, offers novel opportunities for creating peptides with constrained conformations and for use as sophisticated linkers in bioconjugates. The base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it fully compatible with the widely adopted Fmoc solid-phase peptide synthesis (SPPS) methodology. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and core applications, complete with detailed experimental protocols for its use in SPPS. It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to advance their scientific objectives.

Introduction and Strategic Importance

In the landscape of peptide science, the introduction of unnatural or non-canonical amino acids is a cornerstone of innovation. This compound stands out due to the strategic placement of its functional groups. It is not merely another building block but a tool for precise molecular architecture.

-

The Fmoc Protecting Group : The use of the Fmoc group is central to modern peptide synthesis.[1] Its key advantage lies in its cleavage under mild basic conditions (e.g., piperidine), which are orthogonal to the acid-labile side-chain protecting groups (the tBu strategy).[1][2] This orthogonality prevents the cumulative damage to sensitive residues or the peptide-resin linkage that can occur with harsher, repetitive acid treatments used in older Boc-based strategies.

-

The 4-(2-aminophenyl)butanoic Acid Core : The core structure provides two key features. The butanoic acid spacer offers flexibility and extends the reach from the peptide backbone. More importantly, the ortho-disubstituted benzene ring introduces a significant conformational constraint. Unlike its para-substituted isomer [4-(4-aminophenyl)butanoic acid], the ortho arrangement can induce specific turns and secondary structures within a peptide sequence, a critical factor in modulating biological activity and receptor affinity.

Core Chemical and Physical Properties

The fundamental properties of a reagent dictate its handling, storage, and application. While specific experimental data for the 2-amino isomer is less common than its 4-amino counterpart, its core properties can be reliably established based on its structure and data from closely related analogues.

| Property | Value | Source / Rationale |

| Molecular Formula | C₂₅H₂₃NO₄ | Based on chemical structure[3][4] |

| Molecular Weight | 401.46 g/mol | Calculated from the molecular formula[3][4] |

| Appearance | White to off-white powder | Typical for Fmoc-protected amino acids[3] |

| Melting Point | ~166-172 °C | Based on the 4-amino isomer; may vary[3] |

| Solubility | High solubility (>0.4 M) in DMF, NMP, PolarClean | Inferred from general Fmoc-amino acid solubility[5] |

| Storage | Store at 0-8°C, desiccated | Recommended for stability of Fmoc derivatives[3] |

Solubility Insights: The solubility in polar aprotic solvents like Dimethylformamide (DMF) is critical for its use in SPPS. Fmoc-protected amino acids generally exhibit excellent solubility in such solvents, ensuring efficient activation and coupling reactions without precipitation issues.[5]

Spectroscopic Profile for Structural Verification

Verifying the identity and purity of this compound is essential. Its structure gives rise to a predictable spectroscopic fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different molecular environments:

-

Fmoc Group : A series of multiplets between 7.2 and 7.8 ppm for the aromatic protons and signals around 4.2-4.5 ppm for the CH and CH₂ groups.

-

Aromatic Ring (Phenyl) : A complex multiplet pattern for the four protons on the ortho-disubstituted ring.

-

Butanoic Acid Chain : Aliphatic protons appearing as multiplets between approximately 1.8 and 2.5 ppm.[6]

-

Carboxylic Acid : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.[7]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the key functional groups:

-

Carbonyl Carbons : Two distinct signals in the highly deshielded region (170-180 ppm) for the carboxylic acid and the carbamate carbonyls.[7][8]

-

Fmoc & Phenyl Carbons : A cluster of signals in the aromatic region (120-150 ppm).

-

Aliphatic Carbons : Signals for the butanoic acid chain carbons in the upfield region (20-60 ppm).

-

-

Infrared (IR) Spectroscopy : IR analysis provides a quick confirmation of functional groups:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should clearly show the molecular ion peak [M+H]⁺ at m/z 402.5 or the sodium adduct [M+Na]⁺ at m/z 424.5, confirming the molecular weight.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The workflow follows a well-established cyclical process.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol 1: Fmoc Group Deprotection

This step is critical for exposing the N-terminal amine for the subsequent coupling reaction. The mechanism proceeds via a base-catalyzed β-elimination.

Causality: Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorenyl group's cyclopentadiene ring.[9] This initiates an elimination reaction that cleaves the C-O bond of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently scavenged by piperidine to prevent side reactions.

Caption: Mechanism of Fmoc deprotection using a secondary amine base like piperidine.

Methodology:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin. Ensure the resin is fully submerged.

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Validation: Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine.[9] A positive result (deep blue beads) indicates successful deprotection.

Experimental Protocol 2: Peptide Coupling

This step involves activating the carboxylic acid of this compound and reacting it with the newly freed N-terminal amine on the resin-bound peptide.

Causality: Carboxylic acids are not reactive enough to form amide bonds directly. Coupling reagents like HBTU or HATU, in the presence of a base like DIPEA, convert the carboxylic acid into a highly reactive ester intermediate.[9] This activated species readily undergoes nucleophilic attack by the peptide's N-terminal amine to form a stable amide bond, thereby extending the peptide chain.[9] The choice of activator is crucial to ensure rapid coupling and suppress potential side reactions like racemization.[1]

Methodology:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activator like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in a minimal amount of DMF.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and vortex briefly. This is the "activation" step.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous protocol.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated, signifying a complete coupling reaction.

-

If the coupling is incomplete (positive Kaiser test), drain the solution and repeat the coupling step with a freshly prepared activation solution.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.

Safety, Handling, and Storage

As with any fine chemical, proper handling is essential to ensure user safety and reagent integrity.

-

Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[10][11] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid contact with skin and eyes.[11]

-

Storage : Keep the container tightly closed and store in a cool, dry place, preferably refrigerated (0-8°C) and protected from light to maximize shelf life.[3]

-

Hazards : The compound may cause skin and eye irritation.[4][13] Consult the Safety Data Sheet (SDS) for comprehensive hazard information.

References

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink. Retrieved from [Link]

-

Chemsrc. (2025). 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]

-

Wiley. (n.d.). 4-(4-Aminophenyl)butyric acid. SpectraBase. Retrieved from [Link]

- Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet for (S)-3-(Fmoc-amino)-4-(2-chlorophenyl)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-4-(4-AMINOPHENYL)BUTANOIC ACID | 186320-14-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-4-(2-aminophenyl)butanoic Acid in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of structurally constrained peptides, such as cyclic and stapled variants, is a pivotal strategy in contemporary drug discovery for enhancing therapeutic potential. These modifications can confer improved metabolic stability, target affinity, and cell permeability compared to their linear counterparts. A key reagent in the synthesis of such complex peptide architectures is the non-canonical amino acid, Fmoc-4-(2-aminophenyl)butanoic acid. This technical guide provides an in-depth exploration of the role of this versatile building block in peptide synthesis, with a particular focus on its application in mediating peptide cyclization through intramolecular amide bond formation, serving as a traceless linker, and its utility in constructing constrained peptide motifs. Detailed mechanistic insights, step-by-step experimental protocols, and critical considerations for its successful implementation are presented to equip researchers with the necessary knowledge for its effective use.

Introduction: The Imperative for Constrained Peptides

Linear peptides, despite their therapeutic promise, often suffer from limitations such as poor metabolic stability due to enzymatic degradation and low bioavailability.[1] Cyclization and other forms of structural constraint are powerful strategies to overcome these hurdles. By locking the peptide into a bioactive conformation, these modifications can enhance receptor binding affinity and improve resistance to proteases. This compound has emerged as a valuable tool for introducing such constraints, offering a reliable method for the synthesis of diverse cyclic peptide scaffolds.

Core Principles of Fmoc-Solid Phase Peptide Synthesis (SPPS)

The foundation for incorporating this compound lies in the principles of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This widely adopted methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][3] The Fmoc group, which protects the α-amino group of the incoming amino acid, is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.[4] This orthogonality allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence.[5]

The general cycle of Fmoc-SPPS involves:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminal amine of the peptide chain.

-

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired linear peptide sequence is assembled.

This compound: A Unique Building Block for Cyclization

This compound is a non-canonical amino acid derivative that contains a reactive 2-aminophenyl moiety. This functional group is the key to its utility in peptide cyclization. Once incorporated into the peptide chain, the aniline nitrogen of the aminophenyl group can act as a nucleophile to form a cyclic structure.

Mechanism of Intramolecular Cyclization: A Pictet-Spengler Approach

A primary application of this compound is in mediating peptide cyclization via a Pictet-Spengler-type reaction. This reaction involves the condensation of the aminophenyl group with an aldehyde to form a tetrahydro-β-carboline ring system, effectively creating a constrained cyclic peptide.

The general mechanism proceeds as follows:

-

Incorporation: this compound is incorporated into the desired position of the peptide sequence using standard Fmoc-SPPS protocols. The aniline nitrogen is typically protected with a Boc group (Fmoc-Aph(Boc)-OH) to prevent side reactions during peptide elongation.

-

Deprotection: Following the assembly of the linear peptide, the Boc protecting group on the aniline nitrogen is selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the peptide remains attached to the solid support.

-

Cyclization: The deprotected aminophenyl group is then reacted with an aldehyde. This can be an exogenous aldehyde or an aldehyde generated at the N-terminus of the peptide. The reaction is typically catalyzed by a mild acid. The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic substitution on the phenyl ring to form the cyclic tetrahydro-β-carboline structure.

Figure 2: A simplified workflow for a single cycle of Fmoc-SPPS.

On-Resin Cyclization via Pictet-Spengler Reaction

This protocol details the on-resin cyclization of a peptide containing Fmoc-Aph(Boc)-OH.

Procedure:

-

Peptide Synthesis: Synthesize the linear peptide on a suitable resin using the general Fmoc-SPPS protocol, incorporating Fmoc-Aph(Boc)-OH at the desired position.

-

Boc Deprotection: After completion of the linear sequence, wash the resin with DCM. Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc group from the aniline nitrogen of the Aph residue.

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Cyclization:

-

Swell the resin in a suitable solvent, such as DMF or a mixture of DMF and DCM.

-

Add the desired aldehyde (e.g., formaldehyde, 5-10 equivalents) and a mild acid catalyst (e.g., 1-5% acetic acid or pyridinium p-toluenesulfonate (PPTS)).

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.

-

-

Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5).

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Representative Reagents and Conditions for On-Resin Pictet-Spengler Cyclization

| Parameter | Condition | Notes |

| Solvent | DMF, DCM, or a mixture | Ensure good swelling of the resin. |

| Aldehyde | Formaldehyde, other aliphatic or aromatic aldehydes | The choice of aldehyde determines the substituent at the newly formed stereocenter. |

| Catalyst | Acetic acid, PPTS, TFA (low concentration) | The acidity needs to be optimized to promote cyclization without causing significant side reactions. |

| Temperature | Room temperature to 50 °C | Higher temperatures can accelerate the reaction but may also increase side products. |

| Reaction Time | 4 - 24 hours | Monitor for completion to avoid over-exposure to reaction conditions. |

Critical Considerations and Field-Proven Insights

-

Choice of Resin: The choice of resin is critical. For the synthesis of peptide acids, a 2-chlorotrityl chloride resin is often preferred as it allows for mild cleavage of the linear peptide if necessary. [6]For peptide amides, a Rink amide resin is commonly used.

-

Protection of the Aniline Nitrogen: The Boc group is the most common protecting group for the aniline nitrogen of this compound due to its orthogonal cleavage conditions relative to the Fmoc group. Incomplete removal of the Boc group will prevent cyclization.

-

Aldehyde Reactivity and Stoichiometry: The reactivity of the aldehyde and its stoichiometry relative to the peptide-resin are important parameters to optimize. Less reactive aldehydes may require longer reaction times or higher temperatures.

-

Side Reactions: Potential side reactions include racemization, especially during the activation of amino acids, and the formation of deletion or truncated sequences during SPPS. During cyclization, incomplete reaction or the formation of dimeric or oligomeric products can occur, particularly at high resin loadings.

-

Analytical Monitoring: Careful monitoring of each step of the synthesis and cyclization is crucial for success. Techniques such as the Kaiser test (for primary amines), LC-MS analysis of cleaved aliquots, and monitoring the Fmoc deprotection by UV-Vis spectroscopy are essential quality control measures.

Conclusion

This compound is a powerful and versatile building block for the synthesis of constrained peptides. Its ability to mediate intramolecular cyclization through reactions like the Pictet-Spengler ligation provides a robust method for creating structurally diverse cyclic peptides with enhanced therapeutic properties. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their drug discovery and development programs. This guide provides a foundational framework for the successful implementation of this compound in peptide synthesis, encouraging further exploration of its potential in creating novel and potent peptide-based therapeutics.

References

-

Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Bingham, J. P., et al. (2018). From Nature to Creation: Going Around in Circles, the Art of Peptide Cyclization. Bioorganic & Medicinal Chemistry, 26(7), 1373-1383. [Link]

-

Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(methylamino)benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 424-429. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Lockey, T. D., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(12), 4346-4355. [Link]

-

O'Connor, J. M., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(10), 11662-11669. [Link]

Sources

- 1. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 2. raj.emorychem.science [raj.emorychem.science]

- 3. shigematsu-bio.com [shigematsu-bio.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Native Peptide Cyclization, Sequential Chemoselective Amidation in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The strategic use of protecting groups is paramount to achieving high-purity, high-yield synthesis of desired peptide sequences. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) protection scheme has become the dominant and preferred method in solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive technical overview of Fmoc-protected amino acids, detailing the underlying chemistry, core laboratory protocols, and critical considerations for their successful application.

The Ascendancy of Fmoc Chemistry: A Paradigm of Orthogonality and Mildness

The widespread adoption of Fmoc chemistry stems from its significant advantages over the older tert-butyloxycarbonyl (Boc) strategy.[2][3] The core strength of the Fmoc/tBu (tert-butyl) strategy lies in its true orthogonality.[4] This principle ensures that the temporary Nα-Fmoc protecting group can be removed under conditions that leave the permanent side-chain protecting groups (typically t-butyl based) and the resin linkage intact.

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The Fmoc group is cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive amino acid side chains and linkers.[3][5] This is in stark contrast to the harsh, repetitive acid treatments with trifluoroacetic acid (TFA) required in Boc-SPPS.[3]

-

Enhanced Compatibility: The mild conditions make Fmoc-SPPS highly compatible with the synthesis of peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation, which are often unstable under acidic conditions.[3][6]

-

Simplified Automation and Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for real-time, quantitative monitoring of the deprotection step, a feature that greatly facilitates automated peptide synthesis.[3][6]

-

High Purity and Yields: The efficiency of both coupling and deprotection steps in Fmoc-SPPS typically leads to the synthesis of high-purity peptides in excellent yields.[5][7]

The Anatomy of an Fmoc-Amino Acid

An Fmoc-protected amino acid is a tripartite molecule engineered for precision in peptide synthesis.

-

Amino Acid Backbone: The fundamental structure of the specific amino acid.

-

Nα-Fmoc Group: The temporary protecting group attached to the alpha-amino nitrogen. Its defining characteristic is its lability under mild basic conditions.

-

Side-Chain Protecting Group: For amino acids with reactive side chains (e.g., Lys, Asp, Ser, Cys), a permanent, acid-labile protecting group is employed. Common examples include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).

The selection of the appropriate side-chain protecting group is critical and must be orthogonal to the Fmoc group, meaning it remains stable during the basic Fmoc deprotection steps.[3]

The Core Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[8] This solid-phase approach simplifies the purification at each step, as excess reagents and by-products are simply washed away.[5]

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Loading - Anchoring the C-Terminal Residue

The synthesis begins by covalently attaching the C-terminal Fmoc-amino acid to a suitable resin. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).

-

Wang Resin: For C-terminal carboxylic acids.

-

Rink Amide Resin: For C-terminal amides.[9]

Experimental Protocol: Loading the First Fmoc-Amino Acid onto Wang Resin

-

Resin Swelling: Swell 1 g of Wang resin in 10-15 mL of DMF for at least 1 hour in a reaction vessel.

-

Reagent Preparation:

-

Activation and Coupling:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc-amino acid/HOBt solution to the resin.

-

Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension and agitate.[10]

-

Add the DMAP solution to the reaction mixture.

-

Agitate the mixture on a shaker at room temperature for 12-24 hours.[10]

-

-

Capping and Washing:

-

Drain the reaction mixture.

-

To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

-

Dry the loaded resin under vacuum.

-

Step 2: Iterative Cycles of Deprotection and Coupling

This crucial step removes the temporary Fmoc group, exposing the N-terminal amine for the next coupling reaction.

Experimental Protocol: Fmoc Deprotection with Piperidine

-

Initial Wash: Wash the resin-bound peptide with DMF (3x) to ensure a suitable environment for the deprotection reaction.[9]

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin.[3][9] Agitate for an initial 3-5 minutes. Drain, and then add a fresh portion of the piperidine solution and agitate for another 10-15 minutes.[11] The two-step process ensures complete removal.

-

Washing: Thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene adduct.[9] Residual base can interfere with the subsequent coupling step.

Monitoring Deprotection: The completion of the deprotection can be monitored qualitatively using the Kaiser test (ninhydrin test), which gives a dark blue color in the presence of a primary amine.[12] Quantitatively, the concentration of the released Fmoc-piperidine adduct in the washings can be measured by UV spectrophotometry.[3]

The heart of the synthesis, where the next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine of the growing peptide chain. This requires the activation of the carboxylic acid group of the incoming amino acid.

Coupling Reagent Selection: The choice of coupling reagent is critical for efficiency and minimizing side reactions, especially racemization.

| Coupling Reagent Class | Examples | Key Characteristics & Causality |

| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate. DIC is preferred in SPPS because its urea byproduct is soluble in DMF, unlike DCC's.[13] Often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Pre-activated reagents that react with the amino acid to form an active ester in situ. They are highly efficient, fast, and generally lead to low levels of racemization.[13][14] HATU is particularly effective for coupling sterically hindered or N-methyl amino acids.[13] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form active esters and are known for their high coupling efficiency. |

Experimental Protocol: Standard Coupling with HBTU/HOBt

-

Activation Mixture Preparation: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Allow this pre-activation to proceed for a few minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.[9]

-

Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling can be checked using the Kaiser test. A negative result (yellow color) indicates that all primary amines have been acylated.[11]

-

Washing: Wash the resin thoroughly with DMF (3-5x) to remove excess reagents and by-products.[9]

Caption: Simplified workflow of amino acid activation and coupling in Fmoc-SPPS.

The Final Step: Cleavage and Global Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and all permanent side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly TFA.[3]

The Role of Scavengers: During acidolysis, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., the t-butyl cation from Boc or tBu groups). These cations can re-attach to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired by-products. Scavengers are added to the cleavage cocktail to trap these reactive species.

Common Cleavage Cocktail Compositions

| Reagent Cocktail | Composition (v/v) | Target Residues & Rationale |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[15] |

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common choice for peptides without highly sensitive residues. TIS is an efficient scavenger for t-butyl cations.[16] |

| TFA/TIS/EDT/Water | TFA / TIS / Ethanedithiol / Water (94:1:2.5:2.5) | The addition of EDT is crucial for peptides containing Cysteine to prevent oxidation and other side reactions. |

Experimental Protocol: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and then dry it thoroughly under vacuum.

-

Cleavage: In a fume hood, add the appropriate cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).[16]

-

Reaction: Agitate the suspension at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10x the volume of TFA).[16]

-

-

Isolation and Washing:

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether (2-3x) to remove scavengers and residual protecting groups.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.

Navigating Challenges: Common Side Reactions

Despite its robustness, Fmoc-SPPS is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and optimizing synthesis.

-

Aspartimide Formation: This is one of the most significant side reactions, occurring when an Aspartate residue is exposed to the basic conditions of Fmoc deprotection.[6] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl isomer, which is difficult to separate.[6] This can be mitigated by using specialized protecting groups for Asp or by adding HOBt to the deprotection solution.[17]

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic for sequences ending in Proline or Glycine.[18]

-

Racemization: The chiral integrity of amino acids can be compromised during the activation step, particularly for residues like Cysteine and Histidine. The choice of coupling reagent and the avoidance of excessive base are critical to prevent this.[14]

Conclusion: A Versatile and Indispensable Tool

Fmoc-protected amino acids are the bedrock of modern peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic development. Their unique combination of mild, orthogonal deprotection and amenability to real-time monitoring has solidified Fmoc-SPPS as the gold standard in the field. A thorough understanding of the underlying chemical principles, meticulous execution of the core protocols, and an awareness of potential side reactions are the essential pillars upon which successful peptide synthesis is built.

References

-

Peptideweb.com. Loading protocols. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

- Sandhya, K. & Ravindranath, B. (2000). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Journal of Peptide Research, 55(3), 222-225.

- Chan, W. C. & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.

- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Protein and peptide letters, 21(9), 856-865.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 543-559.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side-chain protecting groups in Fmoc-based SPPS. Chemical reviews, 109(6), 2455-2504.

- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron letters, 37(42), 7549-7552.

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Side reactions in peptide synthesis: an overview. Peptide Science, 102(1), 1-24.

- Li, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(8), 6985-6993.

- Kumar, V., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids.

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

- Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 143-163.

- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?. Journal of peptide science, 13(3), 143-148.

-

Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]

-

Aapptec. Coupling Reagents. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Automated Peptide Synthesizers [peptidemachines.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptideweb.com [peptideweb.com]

- 11. chempep.com [chempep.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

A-Technical-Guide-to-Fmoc-4-(2-aminophenyl)butanoic-Acid-in-Modern-Drug-Discovery

Abstract

The pursuit of novel therapeutics with enhanced efficacy and specificity is a central theme in modern drug discovery. A key strategy in this endeavor is the expansion of chemical space beyond the canonical 20 amino acids. Non-canonical amino acids (ncAAs) offer unique structural and functional properties that enable the design of sophisticated peptidomimetics and other complex molecular architectures. This guide provides an in-depth technical overview of Fmoc-4-(2-aminophenyl)butanoic acid, a versatile ncAA building block. We will explore its molecular architecture, core applications in medicinal chemistry, and provide a detailed, field-proven protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks to overcome challenges in peptide and small molecule drug design.

Introduction: The Strategic Imperative for Non-Canonical Building Blocks

Peptide-based therapeutics have seen a resurgence, driven by their high potency and selectivity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to address these limitations.[1][2][3] By introducing unique side chains, backbone constraints, and novel functionalities, ncAAs allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

This compound emerges as a particularly valuable tool in this context. Its structure combines a flexible butanoic acid linker with a functionalizable aminophenyl ring, all under the control of the widely-used Fmoc protecting group. This unique combination allows it to serve multiple roles: as a scaffold to impose conformational constraints, as a versatile linker for bioconjugation, and as a foundation for building novel pharmacophores.[5]

Molecular Architecture and Physicochemical Properties

The strategic utility of this compound stems directly from its distinct structural features:

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis.[] Its mild, non-acidic removal conditions preserve the integrity of sensitive functional groups elsewhere in the molecule, a critical advantage over older Boc-based strategies.[][7]

-

The Butanoic Acid Chain: The four-carbon chain provides a degree of flexibility and spacing, making it an ideal component for linkers in complex molecules like antibody-drug conjugates (ADCs) or PROTACs.[5]

-

The 2-Aminophenyl Moiety: The aromatic ring introduces a rigid, planar element. The ortho-disposed amino group offers a key point for diversification, allowing for subsequent chemical modifications to explore the structure-activity relationship (SAR) or to attach other molecular entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1185301-18-1 | [8] |

| Molecular Formula | C₂₅H₂₃NO₄ | [5] |

| Molecular Weight | 401.46 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 166-172 °C | [5] |

| Purity (HPLC) | ≥ 97% | [5] |

| Predicted pKa | 4.73 ± 0.10 | [8] |

| Predicted Density | 1.279 ± 0.06 g/cm³ | [8] |

Core Applications in Medicinal Chemistry

The unique structure of this compound makes it a multifunctional building block for creating advanced therapeutic agents.[5]

Crafting Peptidomimetics with Enhanced Stability

By incorporating this ncAA, researchers can create peptide analogues with improved resistance to enzymatic degradation.[1][9] The non-natural structure disrupts the recognition sites for proteases, extending the molecule's half-life in vivo. Furthermore, the aminophenylbutanoic acid core can act as a turn-mimetic, locking the peptide backbone into a specific bioactive conformation, which can lead to enhanced binding affinity for its target.[2][4]

Engineering Complex Bioconjugates

The compound serves as an excellent linker in the construction of targeted therapies.[5][10] In applications like antibody-drug conjugates (ADCs), the butanoic acid portion can be connected to the peptide/targeting moiety, while the aminophenyl group can be modified to attach a cytotoxic payload. This facilitates the precise delivery of therapeutic agents to specific cells, enhancing efficacy and minimizing off-target side effects.[5][10]

A Scaffold for Novel Drug Discovery

Beyond its role in peptides, this compound is a valuable starting point for the synthesis of novel small molecule drugs.[4] The aromatic ring can be elaborated through various organic reactions (e.g., substitution, cross-coupling) to build complex pharmacophores designed to interact with specific biological targets.[4]

Experimental Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This section provides a validated, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support. The process is a cycle of deprotection and coupling.

Causality Statement: The entire SPPS process is built on the principle of orthogonal protection.[11] The temporary Nα-Fmoc group is removed at each cycle with a mild base, while the permanent side-chain protecting groups and the resin linker remain intact until the final acid-mediated cleavage.[12][13] This ensures the sequential and controlled assembly of the desired peptide sequence.

Materials and Reagents

| Reagent/Material | Purpose | Recommended Grade/Purity |

| Rink Amide Resin | Solid support for peptide synthesis | 100-200 mesh, ~0.5-0.8 mmol/g |

| This compound | Building block to be incorporated | >97% |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | ACS grade or higher |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent | Freshly prepared |

| HBTU/HATU | Coupling activator | >99% |

| HOBt | Racemization suppressant | >99% |

| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling | Peptide synthesis grade |

| Acetic Anhydride & Pyridine | Capping reagents (optional) | ACS grade or higher |

| Kaiser Test Kit | Qualitative test for free primary amines | Standard kit |

Workflow Diagram: SPPS Cycle

Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes the synthesis is starting with a resin-bound peptide chain that has a free N-terminal amine ready for coupling, or if it's the first amino acid, the resin has been pre-loaded and deprotected.

Step 1: Resin Swelling

-

Place the peptide-resin in a suitable reaction vessel.

-

Add enough DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF to prepare for the aqueous-organic reaction environment.

Step 2: Nα-Fmoc Deprotection

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 2 minutes, then drain the solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[11][13]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

Step 3: Quality Control - Kaiser Test (Validation of Deprotection)

-

Take a small sample of resin beads (~5-10 mg) and place them in a small glass test tube.

-

Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in ethanol, phenol in ethanol).

-

Heat the tube at 100°C for 5 minutes.

-

Interpretation: A deep blue color on the beads indicates the presence of free primary amines, confirming successful Fmoc deprotection. If the beads remain colorless or yellow, the deprotection was incomplete and Step 2 must be repeated.

Step 4: Coupling of this compound

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.

-

Add DIPEA (8 eq.) to the mixture. The solution may change color (e.g., to yellow), which is normal. Allow this pre-activation to proceed for 1-2 minutes.

-

Drain the wash solvent from the resin and immediately add the activated amino acid solution.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended for bulky or non-canonical amino acids to ensure maximum efficiency.

Step 5: Quality Control - Kaiser Test (Validation of Coupling)

-

After the coupling period, wash the resin three times with DMF.

-

Perform a Kaiser test as described in Step 3.

-

Interpretation: Colorless or yellow beads indicate the absence of free primary amines, confirming a successful coupling reaction. If the beads turn blue, the coupling is incomplete. In this case, drain the vessel and repeat Step 4 (a "recouple").

Step 6: Capping (Optional but Recommended)

-

If the post-coupling Kaiser test remains positive after a second coupling attempt, it indicates the presence of unreacted amine sites ("deletion sequences"). These should be permanently blocked to prevent them from reacting in subsequent cycles.

-

Prepare a capping solution (e.g., acetic anhydride/pyridine/DMF, 1:1:3).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry for the next cycle.

Downstream Processing and Final Product Characterization

Once the peptide synthesis is complete, the final steps involve cleaving the peptide from the solid support and removing all side-chain protecting groups.

-

Cleavage: This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA), along with scavengers.[11][13] A common cocktail is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5). The scavengers are critical for quenching reactive carbocations generated during deprotection, thus preventing side reactions with sensitive residues like Tryptophan or Cysteine.[][11]

-

Purification: The crude peptide is typically precipitated in cold diethyl ether, centrifuged, and then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final product must be confirmed. Standard analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) for confirmation of the elemental composition.

Future Outlook

The strategic application of versatile building blocks like this compound is set to accelerate the development of next-generation therapeutics.[4] As synthetic methodologies become more robust and our understanding of structure-activity relationships deepens, the ability to rationally design and construct complex, non-canonical molecules will be paramount. This compound, and others like it, provide the essential tools for medicinal chemists to explore new chemical space and create drugs with superior therapeutic profiles, including peptidomimetics, ADCs, and molecular glues, addressing previously "undruggable" targets.[3][14]

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). Advancing Drug Discovery with Specialty Amino Acid Building Blocks. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27049, 4-(4-Aminophenyl)butanoic acid. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 23, 2026, from [Link]

-

Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved January 23, 2026, from [Link]

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34655, 2-(4-Aminophenyl)butanoic acid. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2023, June 5). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved January 23, 2026, from [Link]

-

American Society for Microbiology. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Selected examples of non-canonical amino acids: Bip (2 - ...). Retrieved January 23, 2026, from [Link]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1185301-18-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. chempep.com [chempep.com]

- 12. academic.oup.com [academic.oup.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. journals.asm.org [journals.asm.org]

Methodological & Application

Synthesis Protocol for Fmoc-4-(2-aminophenyl)butanoic acid: A Comprehensive Guide for Researchers

Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary peptide science and drug development, the incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a transformative strategy.[1][2][3] These unique building blocks offer a gateway to novel therapeutic agents with enhanced pharmacological profiles, including improved stability, bioavailability, and target specificity.[4][] Fmoc-4-(2-aminophenyl)butanoic acid, a structurally distinct ncAA, presents a valuable tool for medicinal chemists and peptide scientists. Its unique architecture, featuring an aminophenyl moiety, allows for the introduction of diverse functionalities and conformational constraints into peptide backbones, thereby expanding the chemical space for drug design.

This application note provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(2-aminophenyl)butanoic acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-(2-aminophenyl)butanoic acid

The synthesis of the precursor can be approached through methods analogous to those for similar aminophenylalkanoic acids. One common route involves the reduction of a nitro-substituted precursor.[6] An alternative, environmentally friendlier method avoids nitration and subsequent reduction by starting from an appropriate aniline derivative.[7]

Protocol 1: Synthesis of 4-(2-aminophenyl)butanoic acid

This protocol is adapted from established methods for the synthesis of aminophenylalkanoic acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitro-γ-oxobenzenebutanoic acid | 225.18 | 22.5 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 25 mL | ~0.4 |

| Potassium hydroxide | 56.11 | 22.4 g | 0.4 |

| Diethylene glycol | 106.12 | 200 mL | - |

| Hydrochloric acid (6 M) | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-nitro-γ-oxobenzenebutanoic acid, potassium hydroxide, and diethylene glycol.

-

Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the stirred mixture.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 3 hours.

-

Removal of Water and Excess Hydrazine: Increase the temperature to distill off water and excess hydrazine hydrate (up to 200 °C). Continue heating for an additional 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and add 400 mL of water.

-

Acidification: Carefully acidify the aqueous solution with 6 M hydrochloric acid to a pH of approximately 6. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-aminophenyl)butanoic acid.

Part 2: Fmoc Protection of 4-(2-aminophenyl)butanoic acid

The protection of the amino group is a critical step to ensure selective coupling during solid-phase peptide synthesis (SPPS).[8] The use of 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu) is a widely adopted and efficient method for this purpose due to its high reactivity and the formation of easily removable byproducts.[9]

Figure 2: Reaction scheme for the Fmoc protection of the amino group.

Protocol 2: Fmoc Protection

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2-aminophenyl)butanoic acid | 179.22 | 17.9 g | 0.1 |

| Fmoc-OSu | 337.33 | 37.1 g | 0.11 |

| Sodium bicarbonate | 84.01 | 21 g | 0.25 |

| 1,4-Dioxane | 88.11 | 250 mL | - |

| Water | 18.02 | 250 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

Dissolution: Dissolve 4-(2-aminophenyl)butanoic acid in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu portion-wise over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, add 500 mL of water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate (3 x 200 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The purity of the final product is paramount for its successful application in peptide synthesis.[8] A combination of recrystallization and high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Purification Protocol

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.

-

HPLC Purification: For applications requiring very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice.[11]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 254 nm and 301 nm |

Characterization

The identity and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[12]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.2-7.8 ppm and aliphatic protons between 4.2-4.5 ppm), the aminophenyl ring, and the butanoic acid chain.[13]

-

¹³C NMR: The carbon NMR will display resonances for the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, and the aromatic and aliphatic carbons of the entire molecule.[14]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product (C₂₅H₂₃NO₄, MW: 401.46 g/mol ).[11][15]

Applications in Peptide Synthesis and Drug Development

This compound serves as a valuable building block in SPPS, enabling the synthesis of peptides with unique structural and functional properties.[8]

-

Conformational Constraints: The rigid aromatic ring can be used to introduce conformational constraints into peptide backbones, which can lead to enhanced biological activity and selectivity.

-

Molecular Scaffolding: The aminophenyl group provides a versatile handle for further chemical modifications, allowing for the attachment of reporter molecules, cross-linkers, or other pharmacophores.

-

Prodrug Design: The incorporation of such non-canonical amino acids can improve the pharmacokinetic properties of peptide-based drugs, for example, by enhancing their resistance to enzymatic degradation.[4][]

-

Antimicrobial Peptides: The introduction of ncAAs has been shown to be an effective strategy for improving the efficacy of antimicrobial peptides.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By following these procedures, researchers can reliably produce this valuable non-canonical amino acid for use in a wide range of applications in peptide chemistry and drug discovery. The ability to incorporate such unique building blocks is essential for the continued advancement of peptide-based therapeutics.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.

- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines. WO1997041093A1.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- Ferreira, I. C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3326.

- National Institutes of Health. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

- PubMed. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)).

- Google Patents. (2017). A kind of preparation method of p-aminophenyl butyric acid. CN106905175A.

- National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.

- American Chemical Society Publications. (1998). 2-Hydroxy-4-(2-aminophenyl)butanoic Acid.

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- MDPI. (2023).

- Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA)

- American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- MDPI. (2018).

- Google Patents. (1987).

- ERA: Education & Research Archive. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.

- American Chemical Society Publications. (2024).

- MDPI. (2023).

- International Journal of Pharmaceutical Sciences. (2019). Pro-Drug Development.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Alpha-(p-Aminophenyl)

Sources

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. ajpamc.com [ajpamc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Fmoc-4-(2-aminophenyl)butanoic Acid in Bioconjugation: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Site-Specific Bioconjugation

In the expanding landscape of bioconjugation, the development of novel linker molecules that offer both versatility and stability is paramount for the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics. Fmoc-4-(2-aminophenyl)butanoic acid emerges as a valuable building block in this context. This non-canonical amino acid, protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[1][2] Its unique feature, the 2-aminophenyl moiety, serves as a latent reactive handle that can be chemically activated for site-specific conjugation to proteins, offering a powerful tool for researchers in drug development and chemical biology.

The primary application of the 2-aminophenyl group in bioconjugation is its conversion to a highly reactive aryldiazonium salt. This transformation, achieved through a diazotization reaction, allows for subsequent azo-coupling with electron-rich amino acid residues on a target protein, most notably tyrosine.[3] This approach provides a robust and stable covalent linkage, making this compound an attractive choice for creating well-defined bioconjugates. This application note provides a comprehensive guide to the use of this compound, from its incorporation into a peptide sequence to the final bioconjugation step, including detailed protocols and mechanistic insights.

Mechanism of Action: From Peptide Synthesis to Azo-Coupling

The utility of this compound in bioconjugation can be understood as a two-stage process:

-

Peptide Synthesis: The Fmoc-protected amino acid is incorporated into a peptide chain using standard Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to the growing peptide chain.[4]

-

Bioconjugation via Diazotization and Azo-Coupling: Following peptide synthesis and deprotection, the pendant 2-aminophenyl group is converted to a reactive diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5][6] The resulting peptide-aryldiazonium salt is then reacted with a target protein. The electrophilic diazonium ion selectively attacks the electron-rich phenol ring of tyrosine residues, forming a stable azo-bond and covalently linking the peptide to the protein.[3][7]

Experimental Protocols

Part 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing 4-(2-aminophenyl)butanoic acid using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Diethyl ether, cold

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 10 minutes, then drain.[8]

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with an activating agent like DIC (3 eq.) and OxymaPure (3 eq.).[2]

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.

-

Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[9][10]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Part 2: Bioconjugation of the Peptide to a Target Protein

This protocol describes the conjugation of the purified peptide containing the 4-(2-aminophenyl)butanoic acid residue to a protein with accessible tyrosine residues.

Materials:

-

Purified peptide containing 4-(2-aminophenyl)butanoic acid

-

Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), 1 M

-

Ice bath

-

Size-exclusion chromatography (SEC) columns for purification

Protocol:

-

Diazotization of the Peptide:

-

Dissolve the peptide in 0.5 M HCl at a concentration of 1-5 mg/mL.

-

Cool the solution to 0-4°C in an ice bath.

-

Add a freshly prepared, chilled aqueous solution of sodium nitrite (1.2 equivalents relative to the peptide) dropwise while stirring.[5][6]

-

Continue stirring at 0-4°C for 15-20 minutes. The solution containing the peptide-aryldiazonium salt should be used immediately in the next step.

-

-

Azo-Coupling to the Target Protein:

-